molecular formula C12H11ClN2O2 B14665251 2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide CAS No. 37852-61-2

2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide

Cat. No.: B14665251
CAS No.: 37852-61-2
M. Wt: 250.68 g/mol
InChI Key: UNSJTDNXEIROJA-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide (CAS 37852-61-2) is a synthetic small molecule with the molecular formula C12H11ClN2O2 . It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic rings containing oxygen and nitrogen atoms . Isoxazole derivatives are objects of significant interest in medicinal chemistry due to their relatively easy synthesis and wide spectrum of potential pharmacological activities . Researchers are exploring these compounds for their low cytotoxicity and promising biological properties, which include antimicrobial, antiviral, and notably, anticancer activities . The 2-chloro-propanamide moiety is a functional group of interest in synthetic chemistry, often used as an intermediate for further derivatization, for instance, in the synthesis of thioether-linked inhibitors targeting bacterial enzymes . The specific research value of 2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide may lie in its potential as a key building block or precursor in the development of novel therapeutic agents. Its structure, featuring a phenyl-substituted isoxazole ring linked to a chloroacetamide group, makes it a versatile scaffold for constructing more complex molecules aimed at various biological targets. This compound is intended for research and development purposes in laboratory settings only. It is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

37852-61-2

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

2-chloro-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C12H11ClN2O2/c1-8(13)12(16)14-11-7-10(15-17-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16)

InChI Key

UNSJTDNXEIROJA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=NO1)C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide typically involves the formation of the isoxazole ring followed by the introduction of the propanamide moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The reaction conditions often require the use of copper (I) or ruthenium (II) catalysts .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide and related compounds:

Compound Name Molecular Formula Key Substituents Applications/Properties References
2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide C₁₂H₁₀ClN₂O₂ 3-phenyl-5-isoxazolyl, chloroacetamide Potential anticonvulsant, synthetic intermediate
Propanil (N-(3,4-Dichlorophenyl)propanamide) C₉H₇Cl₂NO 3,4-dichlorophenyl Herbicide
Propachlor (2-Chloro-N-(1-methylethyl)-N-phenylacetamide) C₁₁H₁₄ClNO Isopropyl, phenyl Pre-emergent herbicide
2-Chloro-N-(4-methylphenyl)propanamide C₁₀H₁₂ClNO 4-methylphenyl Solubility studied in organic solvents
2-Amino-4-phenyl-thiazole C₉H₈N₂S Phenyl, thiazole Intermediate in thiazole-based drug synthesis

Structural and Functional Differences

  • Aromatic Substituents : The phenyl-isoxazolyl group in the target compound contrasts with Propanil’s dichlorophenyl and Propachlor’s isopropyl-phenyl groups. These substituents dictate solubility and biological interactions. For instance, Propanil’s dichlorophenyl group enhances its herbicidal activity by disrupting plant cell membranes , whereas the isoxazole ring in the target compound may improve metabolic stability in pharmacological contexts .
  • Chloroacetamide Chain : The chloroacetamide moiety is common in herbicides (e.g., Propachlor) and anticonvulsants. However, its position and adjacent substituents alter reactivity. Propachlor’s branched isopropyl group reduces water solubility compared to the linear propanamide chain in Propanil .
  • Synthetic Utility: Compounds like 2-amino-4-phenyl-thiazole () and the target compound are intermediates in heterocyclic synthesis. The latter’s isoxazole ring enables diverse functionalization, as seen in thiazole-based drug candidates .

Pharmacological and Physicochemical Properties

  • Anticonvulsant Potential: Propanamide derivatives disrupt neuronal sodium channels, reducing seizure activity. The target compound’s isoxazole-phenyl group may enhance blood-brain barrier penetration compared to Propanil’s polar dichlorophenyl group .
  • Solubility : 2-Chloro-N-(4-methylphenyl)propanamide exhibits higher solubility in acetone-hexane mixtures than in toluene-hexane systems, suggesting that the target compound’s phenyl-isoxazolyl group may similarly influence its solvent compatibility .

Research Findings

  • Synthesis : Analogous compounds, such as 2-chloro-N-(substituted phenyl)acetamides, are synthesized via reactions between chloroacetyl chloride and aromatic amines under basic conditions (e.g., triethylamine), a method likely applicable to the target compound .
  • Biological Activity: Propanil’s herbicidal action contrasts with the anticonvulsant effects of propanamide derivatives, highlighting how minor structural changes (e.g., dichlorophenyl vs. isoxazolyl) drastically alter functionality .

Q & A

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic attacks on the chloro group. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets. QSAR models using descriptors like logP and polar surface area optimize pharmacokinetic properties .

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